Cas no 690-95-9 (4,4,4-Trifluorobutyronitrile)
4,4,4-Trifluorobutyronitrile Chemical and Physical Properties
Names and Identifiers
-
- 4,4,4-Trifluorobutanenitrile
- 4,4,4-Trifluorobutyronitrile
- 3,3,3-Trifluoroprop-1-yl cyanide
- 4,4,4-Trifluor-butyronitril
- 4,4,4-trifluoro-butyronitrile
- Butanenitrile,4,4,4-trifluoro
- Butyronitrile,4,4,4-trifluoro
- A836353
- tri-fluorobutyronitrile
- DTXSID70337496
- EN300-101728
- C4H4F3N
- Butyronitrile, 4,4,4-trifluoro-
- 4,4,4-Trifluorobutanenitrile #
- FT-0616974
- 4-Cyano-1,1,1-trifluoropropane
- MFCD02183570
- J-513967
- 690-95-9
- SCHEMBL1066661
- Z1201621702
- AKOS005063492
- Butanenitrile,4,4,4-trifluoro-
- 819-539-5
- DB-001276
- DTXCID60288584
-
- MDL: MFCD02183570
- Inchi: 1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2
- InChI Key: LDONGICLORXRIB-UHFFFAOYSA-N
- SMILES: FC(CCC#N)(F)F
Computed Properties
- Exact Mass: 123.03000
- Monoisotopic Mass: 123.02958362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Density: 1,21 g/cm3
- Boiling Point: 139-140°C
- PSA: 23.79000
- LogP: 1.85248
4,4,4-Trifluorobutyronitrile Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 3276
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S23; S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:TOXIC, FLAMMABLE
- Risk Phrases:R20/21/22
4,4,4-Trifluorobutyronitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4,4,4-Trifluorobutyronitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034753-250mg |
4,4,4-Trifluorobutyronitrile |
690-95-9 | 95% | 250mg |
£29.00 | 2022-02-28 | |
| TRC | T792693-50mg |
4,4,4-Trifluorobutyronitrile |
690-95-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T792693-100mg |
4,4,4-Trifluorobutyronitrile |
690-95-9 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T792693-500mg |
4,4,4-Trifluorobutyronitrile |
690-95-9 | 500mg |
$ 115.00 | 2022-06-02 | ||
| abcr | AB134645-1 g |
4,4,4-Trifluorobutyronitrile, 97%; . |
690-95-9 | 97% | 1g |
€127.00 | 2023-05-10 | |
| abcr | AB134645-5 g |
4,4,4-Trifluorobutyronitrile, 97%; . |
690-95-9 | 97% | 5g |
€373.50 | 2023-05-10 | |
| Apollo Scientific | PC1301-1g |
4,4,4-Trifluorobutanenitrile |
690-95-9 | 97% | 1g |
£67.00 | 2024-05-25 | |
| Apollo Scientific | PC1301-5g |
4,4,4-Trifluorobutanenitrile |
690-95-9 | 97% | 5g |
£196.00 | 2025-02-19 | |
| Fluorochem | 034753-1g |
4,4,4-Trifluorobutyronitrile |
690-95-9 | 95% | 1g |
£52.00 | 2022-02-28 | |
| Chemenu | CM377206-1g |
4,4,4-trifluorobutanenitrile |
690-95-9 | 95%+ | 1g |
$103 | 2024-07-24 |
4,4,4-Trifluorobutyronitrile Suppliers
4,4,4-Trifluorobutyronitrile Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4,4,4-Trifluorobutyronitrile
Introduction to 4,4,4-Trifluorobutyronitrile (CAS No: 690-95-9)
4,4,4-Trifluorobutyronitrile, with the chemical formula C₄H₂F₃N, is a fluorinated nitrile compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound is characterized by its trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various high-performance materials and biologically active molecules. TheCAS number 690-95-9 uniquely identifies this substance and distinguishes it from other related compounds.
The structure of 4,4,4-Trifluorobutyronitrile features a linear backbone with three fluorine atoms attached to the central carbon atom of the butyronitrile moiety. This structural motif contributes to its reactivity and makes it a versatile building block in synthetic chemistry. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These properties have positioned 4,4,4-Trifluorobutyronitrile as a key intermediate in the development of novel therapeutic agents.
In recent years, 4,4,4-Trifluorobutyronitrile has been extensively studied for its applications in pharmaceuticals and agrochemicals. Its ability to serve as a precursor for more complex molecules has made it indispensable in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop new antibiotics and antiviral agents, leveraging its unique chemical properties to enhance drug efficacy and reduce side effects.
One of the most compelling aspects of 4,4,4-Trifluorobutyronitrile is its role in medicinal chemistry. The trifluoromethyl group is known to influence the pharmacokinetic profile of drugs by increasing their bioavailability and metabolic stability. This has led to its incorporation into numerous drug candidates that are currently under investigation. Furthermore, the compound's reactivity allows for further functionalization, enabling chemists to tailor its properties for specific applications.
Recent advancements in synthetic methodologies have expanded the utility of CAS No 690-95-9. Techniques such as cross-coupling reactions and transition metal catalysis have been employed to introduce additional functional groups onto the trifluorobutyronitrile scaffold. These modifications have opened up new avenues for drug discovery and material science research. For example, researchers have successfully incorporated this compound into polymers that exhibit enhanced thermal stability and chemical resistance.
The industrial production of 4,4,4-Trifluorobutyronitrile is typically achieved through fluorination reactions involving butyric acid derivatives. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The scalability of these synthetic routes has made CAS No 690-95-9 readily available for both academic and industrial use.
In addition to its pharmaceutical applications, 4,4,4-Trifluorobutyronitrile has found utility in other areas such as organic electronics and specialty chemicals. Its ability to form stable radicals and participate in polymerization reactions makes it a valuable component in the development of advanced materials. For instance, researchers have explored its use in creating conductive polymers that could be used in flexible electronics.
The environmental impact of using CAS No 690-95-9 is another important consideration. While fluorinated compounds are known for their stability, their persistence in the environment raises concerns about long-term ecological effects. However, efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. These initiatives align with broader trends in sustainable chemistry aimed at reducing hazardous byproducts without compromising efficiency.
Future research directions for 4,4,4-Trifluorobutyronitrile include exploring its potential in drug discovery and material science. The increasing demand for fluorinated compounds underscores their importance in modern chemistry. As synthetic techniques continue to evolve, new applications for this versatile intermediate are likely to emerge.
In conclusion,CAS No 690-95-9 represents a cornerstone compound in organic synthesis with far-reaching implications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for chemists working on cutting-edge research projects. As our understanding of fluorinated compounds grows, so too will their applications, driving innovation in medicine, materials science,and beyond.
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